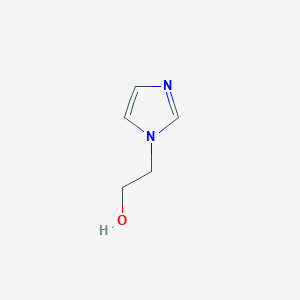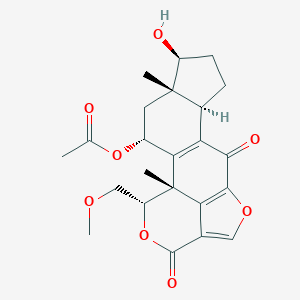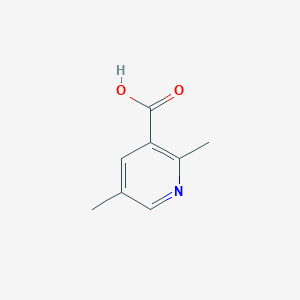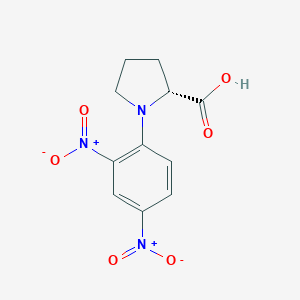
2,3-MDA (hydrochloride)
描述
2,3-亚甲二氧基安非他明 (盐酸盐) 是一种化学化合物,其正式名称为 α-甲基-1,3-苯并二氧杂环戊烯-4-乙胺,单盐酸盐。它是 3,4-亚甲二氧基安非他明的结构异构体,仅在亚甲二氧基的排列位置上有所不同。 这种化合物主要用作法医和研究应用中的分析参考标准 .
准备方法
2,3-亚甲二氧基安非他明 (盐酸盐) 的合成涉及几个步骤,从适当的前体化学物质开始。合成路线通常包括亚甲二氧基环的形成,然后引入胺基。反应条件通常需要特定的温度、溶剂和催化剂,以确保正确形成所需的产物。 工业生产方法可能涉及大型化学反应器和纯化工艺,以获得高纯度的 2,3-亚甲二氧基安非他明 (盐酸盐) .
化学反应分析
2,3-亚甲二氧基安非他明 (盐酸盐) 会发生各种化学反应,包括:
氧化: 这种反应可以使用氧化剂(如高锰酸钾或三氧化铬)进行,导致形成相应的酮或羧酸。
还原: 还原反应通常涉及试剂(如氢化铝锂或硼氢化钠),导致形成醇或胺。
取代: 常用的取代反应试剂包括卤素和亲核试剂,它们可以取代化合物上的特定官能团。这些反应形成的主要产物取决于所使用的特定试剂和条件.
科学研究应用
2,3-亚甲二氧基安非他明 (盐酸盐) 用于各种科学研究应用中,包括:
化学: 它用作分析化学中用于识别和定量类似化合物的参考标准。
生物学: 该化合物用于与神经递质系统及其对生物过程的影响相关的研究。
医学: 涉及 2,3-亚甲二氧基安非他明 (盐酸盐) 的研究包括对其潜在治疗作用和毒理学特性的调查。
作用机制
2,3-亚甲二氧基安非他明 (盐酸盐) 的作用机制涉及其与大脑中的神经递质系统相互作用。它充当 5-羟色胺、去甲肾上腺素和多巴胺的释放剂,导致突触间隙中这些神经递质的浓度增加。这会导致神经传递增强并调节各种生理和心理过程。 该化合物的效应是通过其与单胺转运体的结合以及随后抑制囊泡单胺转运体介导的 .
相似化合物的比较
2,3-亚甲二氧基安非他明 (盐酸盐) 与其他亚甲二氧基取代的安非他明相似,例如:
3,4-亚甲二氧基安非他明 (MDA): 以其致幻和迷幻效应而闻名。
3,4-亚甲二氧基甲基安非他明 (MDMA):
5-(2-氨基丙基)-2,3-二氢苯并呋喃 (5-APB): 一种与 MDMA 具有类似作用的设计药物。
6-(2-氨基丙基)-2,3-二氢苯并呋喃 (6-APB): 另一种具有致幻效应的设计药物。2,3-亚甲二氧基安非他明 (盐酸盐) 的独特性在于其特定的结构构型,这影响了它的药理学和毒理学特性.
属性
IUPAC Name |
1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWWCWJNEWXJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86029-48-3 | |
| Record name | 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86029-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



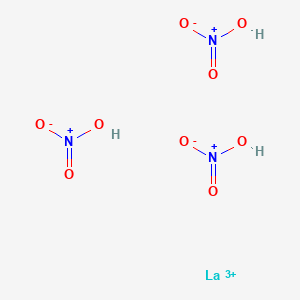
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)



![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)
